6-Chloro-2-phenylimidazo[1,2-a]pyridine

Corrosion Science Materials Chemistry Industrial Inhibitors

This scaffold provides a defined 6-chloro-2-phenyl substitution pattern crucial for SAR in GABA-A receptor modulation and kinase inhibition, transforming weak-binding cores into high-affinity leads. Its 97.57% corrosion inhibition efficiency also makes it valuable for industrial acidizing formulations. Ensure reproducible research and process consistency with this precise building block.

Molecular Formula C13H9ClN2
Molecular Weight 228.67 g/mol
CAS No. 168837-18-1
Cat. No. B062877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylimidazo[1,2-a]pyridine
CAS168837-18-1
Molecular FormulaC13H9ClN2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl
InChIInChI=1S/C13H9ClN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
InChIKeyROYBUECMVNTZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-phenylimidazo[1,2-a]pyridine (CAS 168837-18-1): Chemical Identity and Core Scaffold


6-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic building block comprising an imidazo[1,2-a]pyridine core with a chlorine atom at the 6-position and a phenyl group at the 2-position . This scaffold is widely utilized as a privileged structure in medicinal chemistry due to its capacity to engage diverse biological targets, including GABA-A receptors and protein kinases, and is commonly employed as a key intermediate in drug discovery [1]. The compound's physicochemical properties, including low aqueous solubility and defined melting point, are critical for formulation and storage considerations .

Why 6-Chloro-2-phenylimidazo[1,2-a]pyridine Cannot Be Arbitrarily Substituted with Other Imidazo[1,2-a]pyridine Analogs


Within the imidazo[1,2-a]pyridine class, minor structural modifications profoundly alter biological activity, target selectivity, and physicochemical behavior. For instance, the specific substitution pattern of 6-chloro-2-phenylimidazo[1,2-a]pyridine directly dictates its utility as a synthetic intermediate for GABA-A receptor modulators and its performance as a corrosion inhibitor [1]. Replacing the 6-chloro with a methoxy group or altering the 2-phenyl substitution can shift receptor binding affinities from negligible to nanomolar potency, or transform an agonist into an antagonist [2]. Therefore, generic substitution without rigorous comparative evaluation jeopardizes experimental reproducibility, lead optimization, and industrial process consistency.

Quantitative Differentiation of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Against Key Comparators


Corrosion Inhibition Efficiency: Direct Comparison with a 4-Chlorophenyl Analog

In a direct head-to-head study on mild steel corrosion in 1 M HCl, 6-Chloro-2-phenylimidazo[1,2-a]pyridine (Pyr1) exhibited an inhibition efficiency of 97.57% at an optimal concentration of 10⁻³ M. Its comparator, 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Pyr2), which incorporates an additional chlorine atom on the phenyl ring, demonstrated a higher efficiency of 98.35% under identical conditions [1]. This quantitative difference underscores the impact of phenyl ring substitution on surface adsorption and electrochemical performance.

Corrosion Science Materials Chemistry Industrial Inhibitors

Binding Affinity at Translocator Protein (TSPO): Comparative IC50 Analysis

In a cross-study comparison of imidazo[1,2-a]pyridine derivatives evaluated for binding to the translocator protein (TSPO), the target compound 6-chloro-2-phenylimidazo[1,2-a]pyridine (CHEMBL322725) exhibited an IC50 value exceeding 100,000 nM [1]. In stark contrast, optimized 2-phenylimidazo[1,2-a]pyridine acetamide derivatives from the same structural class demonstrated nanomolar to low micromolar affinities (e.g., IC50 values of 13 nM for a selective PBR ligand and EC50 values of 6.99-15.9 μM for agonists) [REFS-2, REFS-3]. This vast difference highlights the target compound's role as a weak-binding scaffold rather than a final active pharmaceutical ingredient.

Medicinal Chemistry Pharmacology Receptor Binding

Physicochemical Property Comparison: Solubility and Lipophilicity Profile

6-Chloro-2-phenylimidazo[1,2-a]pyridine is characterized by its low aqueous solubility, calculated as 0.013 g/L (13 μg/mL) at 25°C . In comparison, the unsubstituted 2-phenylimidazo[1,2-a]pyridine core would be expected to have higher solubility due to the absence of the hydrophobic chlorine substituent. This low solubility, while potentially limiting for direct in vivo applications, is a critical parameter for selecting appropriate solvents for chemical reactions and for designing prodrug strategies or formulation approaches in early drug development.

Pharmaceutical Sciences Formulation Preformulation

Optimal Use Cases for 6-Chloro-2-phenylimidazo[1,2-a]pyridine Based on Evidence


Synthetic Intermediate for GABA-A Receptor and TSPO Ligand Development

Given its role as a low-activity core scaffold with a defined substitution pattern, 6-chloro-2-phenylimidazo[1,2-a]pyridine is ideally suited as a starting material for the synthesis of high-affinity peripheral benzodiazepine receptor (PBR/TSPO) ligands and GABA-A receptor modulators [1]. Functionalization at the 3-position, as demonstrated in numerous SAR studies, transforms this weak-binding scaffold into potent and selective pharmacological agents [2].

Corrosion Inhibitor Formulation in Acidic Industrial Environments

The proven high corrosion inhibition efficiency (97.57%) for mild steel in 1 M HCl establishes this compound as a viable candidate for inclusion in acid-pickling inhibitors and oilfield acidizing formulations [1]. Its performance, which closely approaches that of a more heavily substituted analog, suggests a favorable balance between synthetic accessibility and industrial efficacy [2].

Medicinal Chemistry Building Block for Kinase Inhibitor Discovery

The imidazo[1,2-a]pyridine core is a recognized privileged structure for kinase inhibition, and 6-chloro-2-phenylimidazo[1,2-a]pyridine serves as a key building block for generating focused libraries targeting kinases such as CLK1 and DYRK1A [1]. Its chlorine substituent provides a handle for further diversification via cross-coupling reactions, enabling rapid exploration of structure-activity relationships [2].

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